6-(Methoxy-D3)picolinic acid
CAS No.:
Cat. No.: VC18815416
Molecular Formula: C7H7NO3
Molecular Weight: 156.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7NO3 |
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Molecular Weight | 156.15 g/mol |
IUPAC Name | 6-(trideuteriomethoxy)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3 |
Standard InChI Key | KSWBODXXZITTPO-FIBGUPNXSA-N |
Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC(=N1)C(=O)O |
Canonical SMILES | COC1=CC=CC(=N1)C(=O)O |
Introduction
Chemical Identity and Structural Properties
6-(Methoxy-D3)picolinic acid (IUPAC name: 6-(trideuteriomethoxy)pyridine-2-carboxylic acid) is a deuterated analog of 6-methoxypicolinic acid. Its molecular formula is C₇H₄D₃NO₃, with a molecular weight of 156.15 g/mol (calculated based on isotopic substitution). The deuterium atoms are incorporated into the methoxy group (-OCD₃), replacing all three hydrogen atoms in the methyl moiety. This substitution significantly alters the compound’s spectroscopic properties while maintaining its chemical reactivity .
Key Physicochemical Properties
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Solubility: Predominantly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water .
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Melting Point: Data specific to the deuterated form are unavailable, but its non-deuterated analog, 6-methoxypicolinic acid, melts at 153°C .
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Spectroscopic Signatures:
Table 1: Comparative Properties of Picolinic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
---|---|---|---|
6-(Methoxy-D3)picolinic acid | C₇H₄D₃NO₃ | 156.15 | Deuterated methoxy group |
6-Methoxypicolinic acid | C₇H₇NO₃ | 153.14 | Non-deuterated methoxy |
6-(Methoxycarbonyl)picolinic acid | C₈H₇NO₄ | 181.15 | Ester functional group |
Synthesis and Manufacturing
Starting Material | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
6-Bromopicolinic acid | NaOCD₃ | THF, 80°C, 12h | 6-(Methoxy-D3)picolinic acid | ~65% |
Methyl 6-chloropicolinate | CD₃OH, H₂SO₄ | Reflux, 24h | Methyl 6-(Methoxy-D3)picolinate | ~70% |
Applications in Scientific Research
Isotopic Labeling in Metabolic Studies
Deuterated compounds like 6-(Methoxy-D3)picolinic acid serve as internal standards in liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of metabolites in biological matrices. The deuterium atoms reduce signal overlap with non-deuterated analogs, enhancing analytical accuracy .
NMR Spectroscopy
The absence of proton signals from the deuterated methoxy group simplifies ¹H NMR spectra, facilitating structural elucidation of complex mixtures. This property is particularly valuable in studying enzyme-substrate interactions where the methoxy group participates in binding .
Enzyme Inhibition Studies
While direct data on 6-(Methoxy-D3)picolinic acid are scarce, structurally related picolinic acid derivatives have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance . For example, 6-(sulfomethyl)picolinic acid (a structural analog) inhibits New Delhi metallo-β-lactamase-1 (NDM-1) with an IC₅₀ of 2.3 µM .
Research Directions and Challenges
Expanding Synthetic Methodologies
Current methods for deuterium incorporation suffer from moderate yields (~65–70%). Optimizing reaction conditions (e.g., catalyst use, solvent selection) could improve efficiency .
Biological Activity Profiling
Future studies should evaluate the compound’s potential in:
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